molecular formula C10H16Cl2N2 B6151689 1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine dihydrochloride CAS No. 103041-33-4

1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine dihydrochloride

Cat. No.: B6151689
CAS No.: 103041-33-4
M. Wt: 235.15 g/mol
InChI Key: LIRUDERZRRXQMF-UHFFFAOYSA-N
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Description

1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2 It is a derivative of tetrahydroquinoline, a bicyclic compound that contains a benzene ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine dihydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds.

Scientific Research Applications

1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

103041-33-4

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinolin-3-ylmethanamine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;;/h5,7H,1-4,6,11H2;2*1H

InChI Key

LIRUDERZRRXQMF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)CN.Cl.Cl

Purity

95

Origin of Product

United States

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